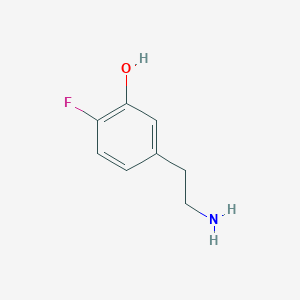
5-(2-Aminoethyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- is a synthetic organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the 2-position and an aminoethyl group at the 5-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- typically involves the introduction of the fluorine atom and the aminoethyl group onto the phenol ring through a series of chemical reactions. One common method involves the fluorination of a precursor phenol compound followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- may involve large-scale chemical processes that utilize continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, often altering its chemical properties.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from the reactions of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Scientific Research Applications
PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the aminoethyl group can influence the compound’s binding affinity and selectivity for these targets. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- include other fluorinated phenols and aminoethyl-substituted phenols. Examples include:
- PHENOL, 4-(2-AMINOETHYL)-
- PHENOL, 3-(2-AMINOETHYL)-
- PHENOL, 2-(2-AMINOETHYL)-
Uniqueness
The uniqueness of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom and the aminoethyl group at specific positions on the phenol ring can result in unique reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
5-(2-aminoethyl)-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3-4,10H2 |
InChI Key |
BQDIGRQKBKSZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















